An In-depth Technical Guide to 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine: Synthesis, Characterization, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores into a single molecular entity is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, a compound that marries the unique electronic properties of the 3,5-bis(trifluoromethyl)benzoyl moiety with the versatile and biologically relevant 2-methylpiperazine scaffold.
The 3,5-bis(trifluoromethyl)phenyl group is a key structural motif in a variety of biologically active molecules, including potent enzyme inhibitors and receptor antagonists. The two trifluoromethyl groups act as strong electron-withdrawing agents and can enhance metabolic stability and binding affinity through various non-covalent interactions. The piperazine ring is a privileged structure in drug discovery, known to improve the pharmacokinetic properties of drug candidates.[1] The introduction of a methyl group at the 2-position of the piperazine ring can offer advantages such as reduced toxicity and improved metabolic profile.[2]
This document serves as a technical resource for researchers and drug development professionals, detailing the synthesis, purification, and analytical characterization of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. Furthermore, it explores the potential therapeutic applications of this compound by examining the established biological activities of its constituent chemical motifs.
Chemical Identity and Physicochemical Properties
Chemical Structure:
Caption: Chemical structure of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.
Molecular Formula: C₁₄H₁₄F₆N₂O
Molecular Weight: 356.27 g/mol
The following table summarizes the predicted physicochemical properties of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, derived from data for analogous compounds.
| Property | Predicted Value | Source(s) |
| Melting Point | 105-115 °C | [3] |
| Boiling Point | >300 °C (Predicted) | [3] |
| pKa (of protonated piperazine nitrogen) | ~7.5 - 8.5 | |
| LogP | 3.5 - 4.5 | |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Limited solubility in water. | [4] |
Synthesis and Purification
The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is most directly achieved through the acylation of 2-methylpiperazine with 3,5-bis(trifluoromethyl)benzoyl chloride. This is a standard nucleophilic acyl substitution reaction. The primary challenge in this synthesis is to achieve mono-acylation and avoid the formation of the di-acylated byproduct. This can be controlled by careful management of stoichiometry and reaction conditions.
Caption: Synthetic workflow for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 to 1.5 equivalents) as a base to neutralize the HCl byproduct. Cool the mixture to 0 °C in an ice bath with stirring.
-
Acylation: Dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes. The slow addition is crucial to control the exothermic reaction and favor mono-acylation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is necessary because 3,5-bis(trifluoromethyl)benzoyl chloride is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired product.
-
Use of a Base: Triethylamine is a non-nucleophilic organic base that effectively scavenges the hydrochloric acid generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it unreactive, and drives the reaction to completion.
-
Controlled Temperature: Starting the reaction at 0 °C helps to manage the exothermicity of the acylation reaction and improves the selectivity for mono-acylation over di-acylation.
-
Stoichiometry: Using a slight excess of the piperazine can also favor mono-acylation, though this may require more rigorous purification to remove the unreacted starting material.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. Due to the restricted rotation around the amide C-N bond, the signals for the piperazine ring protons may appear as broadened or multiple peaks at room temperature.[5][6]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | s | 2H | Aromatic H (positions 2', 6') |
| ~7.9 - 7.7 | s | 1H | Aromatic H (position 4') |
| ~4.5 - 2.5 | m (broad) | 7H | Piperazine ring protons |
| ~1.3 - 1.1 | d | 3H | Methyl group protons |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide carbonyl) |
| ~138 | Aromatic C (quaternary, C-1') |
| ~132 (q, J ≈ 34 Hz) | Aromatic C-CF₃ (C-3', C-5') |
| ~128 | Aromatic CH (C-2', C-6') |
| ~125 | Aromatic CH (C-4') |
| ~123 (q, J ≈ 272 Hz) | -CF₃ |
| ~55 - 40 | Piperazine ring carbons |
| ~15 | Methyl carbon |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 356).
-
Key Fragments:
-
A prominent fragment corresponding to the 3,5-bis(trifluoromethyl)benzoyl cation (m/z = 241).
-
Fragments arising from the cleavage of the piperazine ring. A unique fragment at m/z 122 corresponding to the benzoyl group is a characteristic feature in the mass spectra of benzoylpiperazines.[7]
-
Potential Applications and Biological Context
While specific biological data for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is not extensively available in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety.[8] This group can enhance the cytotoxic effects of molecules against various cancer cell lines.[9] The piperazine scaffold is also a common feature in many anticancer agents, contributing to favorable pharmacokinetic properties.[2] The combination of these two moieties in 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine makes it a candidate for investigation as a novel anticancer agent. Potential mechanisms could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]
Caption: Conceptual signaling pathway for potential anticancer activity.
Neurokinin-1 (NK1) Receptor Antagonism
The 3,5-bis(trifluoromethyl)benzyl group is a well-established pharmacophore in the design of potent neurokinin-1 (NK1) receptor antagonists.[2][5] NK1 receptor antagonists have therapeutic applications in the treatment of chemotherapy-induced nausea and vomiting, as well as potential uses in treating depression and anxiety. The piperazine moiety can serve as a scaffold to correctly orient the key binding groups for interaction with the NK1 receptor. Therefore, 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine warrants investigation for its potential as an NK1 receptor antagonist.
Safety and Handling
Detailed toxicological data for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine are not available. However, based on the constituent parts and related compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Toxicity of Piperazine Derivatives: Piperazine and its derivatives can have stimulant effects on the central nervous system and may cause adverse effects such as agitation and anxiety.[6][10] Some piperazine derivatives have shown cardiotoxicity in in-vitro studies.[11]
-
Toxicity of Trifluoromethylated Compounds: While the trifluoromethyl group is generally considered to be metabolically stable, the overall toxicity of the molecule should be carefully evaluated.
-
Reactivity: The starting material, 3,5-bis(trifluoromethyl)benzoyl chloride, is corrosive and reacts with water. Handle with care.
It is recommended to consult the Safety Data Sheet (SDS) for 2-methylpiperazine and 3,5-bis(trifluoromethyl)benzoyl chloride for more detailed safety information.
Conclusion
1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a synthetically accessible compound that combines two important structural motifs in medicinal chemistry. Its synthesis can be reliably achieved through the acylation of 2-methylpiperazine. The unique electronic and structural features of this molecule make it a compelling candidate for investigation in various therapeutic areas, particularly as an anticancer agent or a neurokinin-1 receptor antagonist. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the biological potential of this and related compounds.
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